

# Rociletinib Hydrobromide: A Technical Guide to its Kinase Selectivity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rociletinib hydrobromide

Cat. No.: B1139330

[Get Quote](#)

## Introduction

Rociletinib (formerly CO-1686) is a third-generation, orally available, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.<sup>[1][2]</sup> It was developed to treat non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M "gatekeeper" mutation that confers resistance to first and second-generation EGFR inhibitors.<sup>[1][3][4]</sup> Rociletinib's mechanism of action involves the formation of a covalent bond with the cysteine-797 residue within the ATP-binding pocket of EGFR, leading to sustained, irreversible inhibition of kinase activity.<sup>[5][6]</sup> A key characteristic of rociletinib is its selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which was intended to minimize the on-target toxicities, such as rash and diarrhea, commonly associated with less selective EGFR inhibitors.<sup>[1][7]</sup>

## Data Presentation: Kinase Inhibition Profile

The selectivity of rociletinib is quantified by its inhibitory concentration (IC<sub>50</sub>) and binding affinity (K<sub>i</sub>) against various kinases. The data clearly demonstrates a high potency against EGFR harboring activating mutations (e.g., L858R, Exon 19 deletion) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.

## Table 1: In Vitro Inhibitory Activity of Rociletinib against EGFR Variants

Target Kinase	Assay Type	Potency (IC50)	Potency (Ki)	Selectivity (WT/Mutant)
EGFR L858R/T790M	Cell-free	<0.51 nM[8]	21.5 nM[9][10]	~14x (Ki)
EGFR WT	Cell-free	6 nM[8]	303.3 nM[9][10]	-
EGFR Exon 19 del/T790M	Cell-based	7-32 nM[6]	Not Reported	~17-60x (IC50)
EGFR WT (Cellular)	Cell-based	547-4,275 nM[6]	Not Reported	-

## Table 2: Off-Target Kinase Activity of Rociletinib

A broader kinase profiling study revealed that rociletinib maintains a high degree of selectivity. When tested at a concentration of 0.1µM, it inhibited only a small fraction of the 434 kinases screened.[11]

Kinase	Percent Inhibition (@ 0.1 µM)
FTL3	94%[11]
FAK	Weak Inhibition[8]
CHK2	Weak Inhibition[8]
ERBB4	Weak Inhibition[8]
JAK3	Weak Inhibition[8]
13 kinases in total showed >50% inhibition	>50%[11]

## Experimental Protocols

### In Vitro Kinase Inhibition Assay (Biochemical)

The determination of rociletinib's potency (IC50/Ki) against purified recombinant EGFR kinase domains is a critical step. A common method employed is a continuous, fluorescence-based

assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LanthaScreen® assay.[12][13]

Objective: To measure the concentration of rociletinib required to inhibit 50% of the enzymatic activity of specific EGFR variants (e.g., WT, L858R/T790M).

Materials:

- Recombinant human EGFR kinase domains (WT and mutant)
- Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 50μM DTT)[14]
- ATP (Adenosine triphosphate)
- Specific peptide substrate for EGFR
- **Rociletinib hydrobromide**, serially diluted
- Detection reagents (e.g., ADP-Glo™, LanthaScreen® Eu-labeled antibody and tracer)[13][14]
- 384-well assay plates

Methodology:

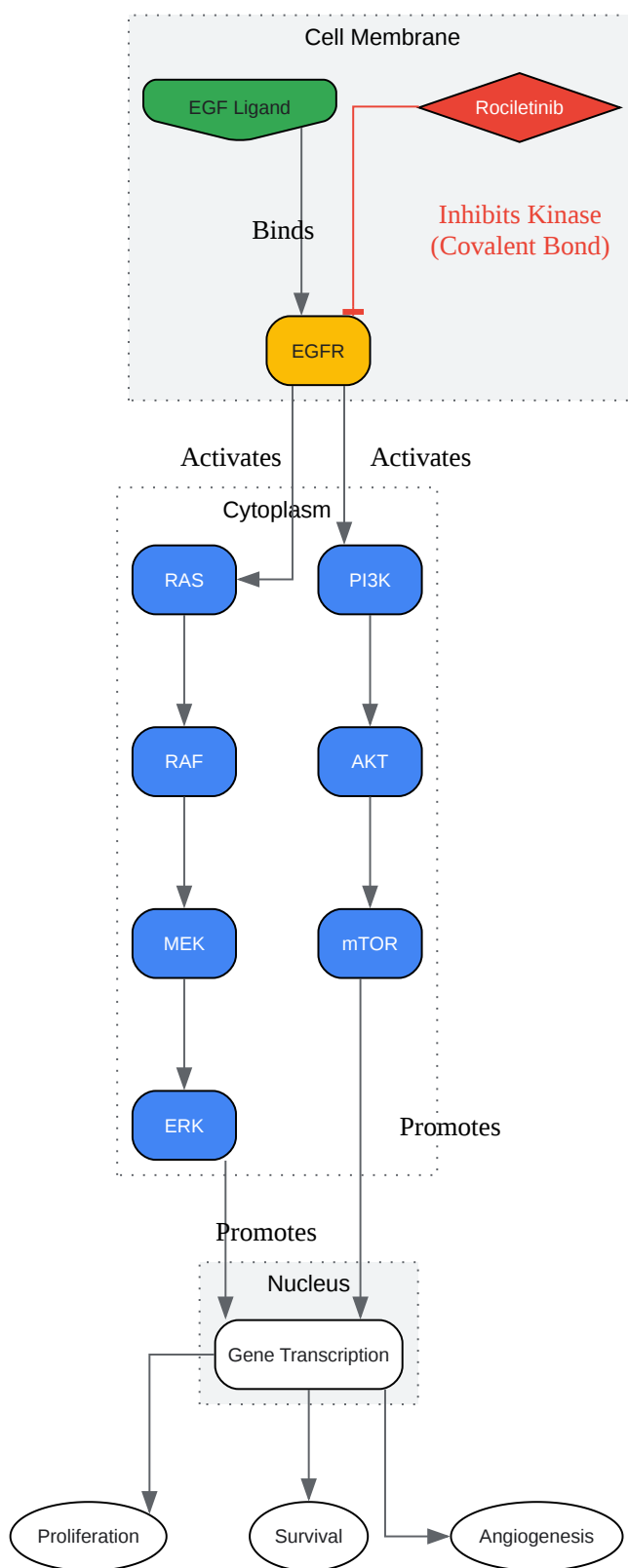
- Enzyme/Inhibitor Pre-incubation: A defined concentration of the recombinant EGFR kinase is pre-incubated with a serial dilution of rociletinib in the kinase reaction buffer for a set period (e.g., 10-30 minutes) at room temperature. This allows the inhibitor to bind to the kinase.[15][16]
- Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing both the peptide substrate and ATP (typically at a concentration near its K<sub>m</sub> value for the specific kinase).[12]
- Kinase Reaction: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the phosphorylation of the substrate by the active kinase.[14]

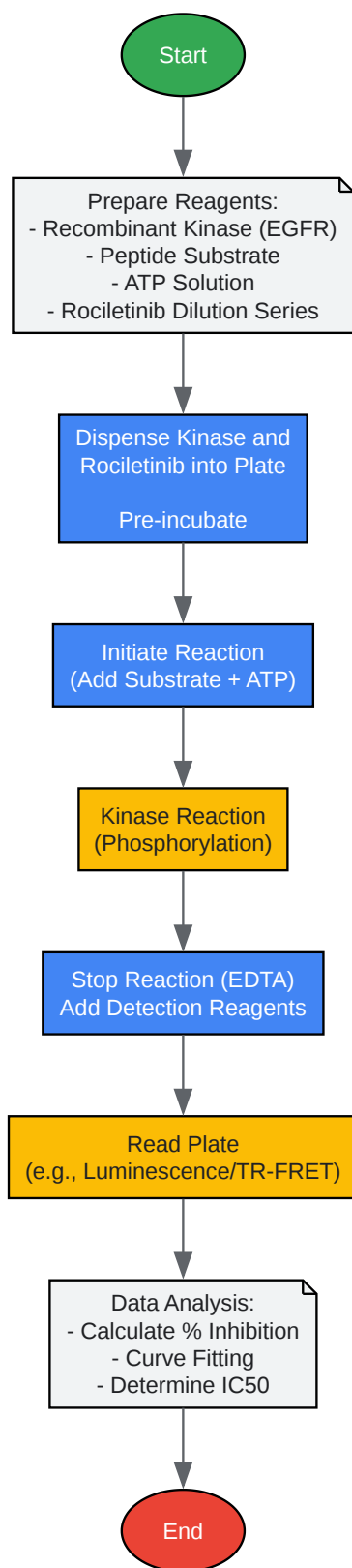
- **Reaction Termination and Detection:** The reaction is stopped by the addition of a detection solution containing EDTA.[\[12\]](#) A detection reagent, such as a europium-labeled antibody that specifically recognizes the phosphorylated substrate, is added.[\[13\]](#)
- **Signal Measurement:** After a final incubation period, the signal (e.g., TR-FRET ratio or luminescence) is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of rociletinib.
- **Data Analysis:** The raw data is converted to percent inhibition relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). The IC50 values are then calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[\[12\]](#)

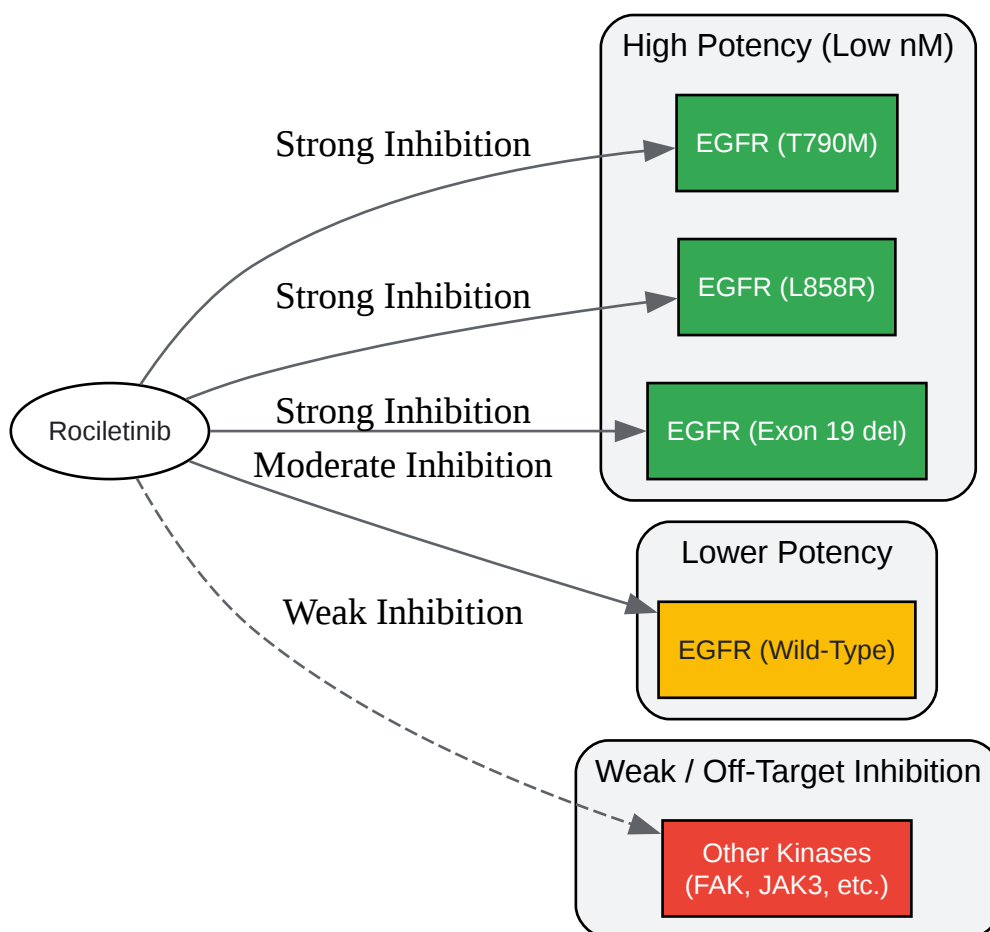
## Mandatory Visualizations

### Signaling Pathway Diagram

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.[\[17\]](#)[\[18\]](#) The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[\[18\]](#)[\[19\]](#) Rociletinib acts by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and subsequent activation of these downstream signals.[\[5\]](#)







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. Rociletinib - Wikipedia [en.wikipedia.org]
- 3. Rociletinib, a third generation EGFR tyrosine kinase inhibitor: current data and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]

- 5. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rociletinib shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]
- 8. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe Rociletinib | Chemical Probes Portal [chemicalprobes.org]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. promega.com.cn [promega.com.cn]
- 15. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. ClinPGx [clinpgx.org]
- To cite this document: BenchChem. [Rociletinib Hydrobromide: A Technical Guide to its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139330#rociletinib-hydrobromide-kinase-selectivity-profile]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)